molecular formula C7H11BrO2 B2507461 Methyl 2-(3-bromocyclobutyl)acetate CAS No. 2445794-52-3

Methyl 2-(3-bromocyclobutyl)acetate

Cat. No.: B2507461
CAS No.: 2445794-52-3
M. Wt: 207.067
InChI Key: GXTPMQMQCIJYJH-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromocyclobutyl)acetate is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is a brominated ester that features a cyclobutyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromocyclobutyl)acetate typically involves the bromination of cyclobutyl derivatives followed by esterification. One common method is the bromination of cyclobutyl acetic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps to laboratory synthesis, scaled up for mass production. This would include the use of large-scale bromination reactors and esterification units to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromocyclobutyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-bromocyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 2-(3-bromocyclobutyl)acetate largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, which can alter the compound’s properties and reactivity. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorocyclobutyl)acetate
  • Methyl 2-(3-fluorocyclobutyl)acetate
  • Methyl 2-(3-iodocyclobutyl)acetate

Uniqueness

Methyl 2-(3-bromocyclobutyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

methyl 2-(3-bromocyclobutyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTPMQMQCIJYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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